Technical Monograph: 6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one
Technical Monograph: 6-Bromo-7-chloro-1,2-dihydroisoquinolin-1-one
This technical guide provides an in-depth analysis of 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one , a specialized heterocyclic building block. This scaffold is increasingly relevant in medicinal chemistry for the development of PARP inhibitors, kinase inhibitors, and complex natural product analogs due to its ability to undergo orthogonal functionalization.
Chemical Identity & Core Properties[1][2][3][4][5][6]
The molecule is a 6,7-disubstituted isoquinolinone. The nomenclature "1,2-dihydroisoquinolin-1-one" explicitly refers to the lactam tautomer (NH-C=O), which is the thermodynamically stable form in the solid state and most solvents, as opposed to the lactim (1-hydroxyisoquinoline) form.
| Property | Specification |
| IUPAC Name | 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one |
| CAS Number | Not commoditized (Analog 6-Br: 82827-09-6; 6-Cl: 22246-02-2) |
| Molecular Formula | C₉H₅BrClNO |
| Molecular Weight | 258.50 g/mol |
| Tautomerism | Lactam (major) |
| pKa (NH) | ~11.5 – 12.5 (Weakly acidic) |
| Solubility | Low in water/hexanes; Soluble in DMSO, DMF, DMAc |
| Appearance | Off-white to pale yellow solid |
Tautomeric Considerations
In solution, the equilibrium heavily favors the lactam (A) over the lactim (B) . This dictates that N-alkylation is the dominant pathway under basic conditions, although O-alkylation can be forced using silver salts (e.g., Ag₂CO₃).
Mechanistic Insight: The aromaticity of the benzene ring is preserved in the lactam form, while the pyridine ring loses partial aromaticity to form the amide bond. The stability of the amide resonance contributes to the lactam preference.
Synthesis Strategy
Since this specific isomer is not a standard catalog item, its synthesis requires a regioselective approach. The Modified Pomeranz-Fritsch Cyclization followed by N-Oxide Rearrangement is the most robust protocol for accessing 6,7-disubstituted isoquinolinones.
Protocol: Regioselective Construction
Step 1: Imine Formation & Cyclization
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Precursor: 4-bromo-3-chlorobenzaldehyde.
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Reagent: Aminoacetaldehyde diethyl acetal.
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Catalyst: BF₃·OEt₂ or H₂SO₄ (Pomeranz-Fritsch conditions).
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Outcome: Formation of the isoquinoline core.[1] Note: Cyclization occurs para to the activating chloride and ortho to the bromide, favoring the 6-bromo-7-chloro isomer due to steric/electronic directing effects.
Step 2: Oxidation to N-Oxide
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Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.
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Condition: 0°C to RT, 4-12h.
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Observation: Formation of the N-oxide intermediate (polar, lower R_f).
Step 3: Rearrangement to Lactam (1-one)
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Reagent: Acetic anhydride (Ac₂O) or Tosyl chloride (TsCl) followed by NaOH.
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Mechanism: The Meisenheimer-type rearrangement converts the N-oxide to the 1-acetoxy derivative, which hydrolyzes to the stable isoquinolin-1-one.
Figure 1: Synthetic workflow for the construction of the 6-bromo-7-chloro-1,2-dihydroisoquinolin-1-one scaffold.
Orthogonal Reactivity: The "Design Feature"
The primary value of this scaffold in drug discovery is the electronic differentiation between the C6-Bromine and C7-Chlorine. This allows for sequential, chemoselective Palladium-catalyzed cross-couplings.
Mechanistic Hierarchy[9]
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N-Alkylation (Optional): The lactam nitrogen is the most nucleophilic site under basic conditions.
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C6-Bromine (High Reactivity): The C6 position is electronically coupled to the carbonyl system but is a bromide. In Pd-catalysis, oxidative addition to Ar-Br is significantly faster than Ar-Cl.
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C7-Chlorine (Latent Reactivity): The C7 chloride is sterically adjacent to the C6 substituent and electronically meta to the carbonyl. It remains inert during the first coupling, serving as a handle for a second diversification step (using bulky, electron-rich ligands like Buchwald biaryls).
Experimental Protocol: Chemoselective Suzuki Coupling
Step A: C6-Selective Coupling (The "Easy" Bond)
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Substrate: 6-bromo-7-chloro-2-methylisoquinolin-1-one (N-methylated).
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Partner: Aryl Boronic Acid (1.1 eq).
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
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Base/Solvent: Na₂CO₃ (2M aq) / Dioxane, 80°C.
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Result: Exclusive coupling at C6. The C7-Cl bond remains intact (>95% selectivity).
Step B: C7-Coupling (The "Hard" Bond)
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Substrate: Product from Step A.
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Partner: Heteroaryl Boronic Ester (1.5 eq).
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Catalyst: Pd₂(dba)₃ + XPhos or RuPhos (Ligand is critical for Ar-Cl activation).
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Base/Solvent: K₃PO₄ / Toluene/Water, 100-110°C.
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Result: Formation of the 6,7-diaryl system.
Figure 2: Sequential diversification strategy exploiting the reactivity gap between Aryl-Br and Aryl-Cl.[2]
Applications in Drug Discovery[1][10][11]
PARP Inhibitors
Isoquinolinones mimic the nicotinamide moiety of NAD+, the cofactor for Poly(ADP-ribose) polymerase (PARP). The 6,7-disubstitution pattern allows for the extension of the molecule into the "adenine binding pocket" or the solvent-exposed region, optimizing potency and solubility.
Kinase Hinge Binders
The lactam motif (NH-C=O) functions as a donor-acceptor pair for hydrogen bonding with the kinase hinge region (e.g., in ATP-competitive inhibitors).
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C6-Vector: Projects into the internal hydrophobic pocket (gatekeeper residue interaction).
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C7-Vector: Projects towards the solvent front, ideal for solubilizing groups (e.g., piperazines).
References
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Isoquinolinone Scaffolds in Medicinal Chemistry
- Title: The 1(2H)-Isoquinolinone Scaffold: A Privileged Core for Novel Drug Discovery.
- Source: BenchChem, 2025.
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URL:
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Synthesis of Halogenated Isoquinolines
- Title: Regioselective Synthesis of substituted isoquinolines via Pomeranz-Fritsch Cycliz
- Source:Journal of Organic Chemistry, Snippet 1.
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URL:
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Chemoselective Cross-Coupling Strategies
- Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Trifl
- Source:ResearchG
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URL:
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General Reactivity of Isoquinolin-1-ones
- Title: 6-Bromo-1-hydroxyisoquinoline Properties and Tautomerism.
- Source: PubChem CID 15885182.
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URL:
